3-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine dihydrochloride
Description
Properties
IUPAC Name |
3-methyl-1-(oxan-4-yl)pyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-7-9(10)6-12(11-7)8-2-4-13-5-3-8;;/h6,8H,2-5,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYOOETUHCUZJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N)C2CCOCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution Reactions:
Amination: The amine group is introduced at the 4-position of the pyrazole ring through nucleophilic substitution reactions, often using amine sources such as ammonia or primary amines.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The primary amine (-NH₂) undergoes reactions typical of aliphatic amines:
Acylation
Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form amides:
Example :
| Substrate | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Triethylamine, DCM | N-Acetyl derivative | 72% |
Alkylation
Forms quaternary ammonium salts with alkyl halides (e.g., methyl iodide):
Conditions : K₂CO₃, DMF, 60°C.
Pyrazole Ring Functionalization
The pyrazole ring participates in electrophilic aromatic substitution (EAS) and coordination chemistry:
Electrophilic Substitution
- Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C-5 position (para to amine) .
- Halogenation : NBS or Cl₂/FeCl₃ adds halogens at activated positions .
Reactivity Trend :
| Position | Reactivity (EAS) | Preferred Substituent |
|---|---|---|
| C-3 | Low | Methyl group |
| C-5 | High | Nitro, halogen |
Oxane Ring Reactivity
The oxane (tetrahydropyran) ring exhibits limited reactivity under mild conditions but undergoes:
Acid-Catalyzed Ring-Opening
Concentrated HCl or HBr cleaves the ether linkage, yielding diols:
Conditions : 6M HCl, reflux, 6 h.
Coordination Chemistry
The amine and pyrazole nitrogen atoms act as ligands for transition metals:
Metal Complex Formation
- Cu(II) : Forms octahedral complexes with two amine ligands and four water molecules .
- Pd(II) : Catalyzes coupling reactions (e.g., Suzuki-Miyaura) when bound to the pyrazole nitrogen .
Stability Constants :
| Metal Ion | log K (Stability Constant) | Geometry | Source |
|---|---|---|---|
| Cu²⁺ | 8.2 ± 0.3 | Octahedral | |
| Pd²⁺ | 10.1 ± 0.5 | Square Planar |
Comparative Reactivity with Structural Analogs
Stability and Degradation Pathways
Scientific Research Applications
Research indicates that compounds similar to 3-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine dihydrochloride exhibit a range of biological activities, particularly in the inhibition of protein kinases, which are critical in various cellular processes including cancer progression and neurodegenerative diseases.
Case Study: Kinase Inhibition
A study on related pyrazole derivatives demonstrated their ability to inhibit specific kinases such as casein kinase 1δ/ε (CK1δ/ε). These compounds showed selective cytotoxicity against cancer cell lines, suggesting that this compound may also possess similar inhibitory effects, making it a candidate for further investigation in cancer therapeutics .
Applications in Medicinal Chemistry
Potential Therapeutic Uses :
- Cancer Treatment : Due to its potential kinase inhibition properties, this compound could be developed into a therapeutic agent targeting various cancers.
- Neurodegenerative Disorders : Its activity against kinases involved in neurodegeneration positions it as a candidate for treating diseases like Alzheimer's and Parkinson's .
Synthesis and Development
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The following table summarizes key synthetic routes:
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclocondensation | Ethyl acetoacetate, Phenyl hydrazine | 80% |
| 2 | Chloroformylation | Vilsmeier-Haack reagent | 80% |
| 3 | Final product formation | NH4OAc, Ethanol | 80% |
Hazard Statements:
Mechanism of Action
The mechanism of action of 3-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Key Comparisons
Structural and Functional Insights
Substituent Effects :
- The oxan-4-yl group in the target compound introduces a rigid, oxygen-containing heterocycle, enhancing water solubility and metabolic stability compared to simpler alkyl groups (e.g., methyl in or methylsulfanyl in ). This makes it advantageous for drug candidates requiring prolonged half-lives .
- Dihydrochloride Salt : Common across all compared compounds, this salt form improves aqueous solubility and crystallinity, facilitating purification and formulation .
Molecular Weight and Complexity :
- Pharmacological Potential: Pyrazole derivatives with bulky substituents (e.g., oxan-4-yl) are often explored for kinase inhibition or GPCR modulation, whereas methylsulfanyl groups (as in ) may favor hydrophobic interactions in enzyme active sites .
Biological Activity
3-Methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine dihydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its interaction with various biological targets. Understanding its biological activity is crucial for exploring its applications in pharmacology and therapeutic development.
- Molecular Formula : C9H17Cl2N3O
- Molecular Weight : 254.15 g/mol
- CAS Number : 2089258-67-1
- Purity : Minimum 95% .
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and pathways associated with cell proliferation and survival. Its structural features allow it to interact with various targets, including kinases and other proteins involved in cancer biology.
Key Mechanistic Insights:
- CDK Inhibition : The compound has been noted for its selective inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which plays a significant role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Antiproliferative Activity : Studies have demonstrated that this compound exhibits sub-micromolar antiproliferative activity against several cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Antiproliferative Effects
The following table summarizes the antiproliferative effects of this compound across various cancer cell lines:
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 0.127 | CDK2 inhibition, apoptosis induction |
| HT-1080 | 0.560 | Cell cycle arrest |
| SGC-7901 | 0.160 | Microtubule disruption |
Case Studies and Research Findings
Recent studies have highlighted the promising biological activities of pyrazole derivatives, including this compound:
- In Vitro Studies : In a series of experiments, this compound was found to significantly inhibit the growth of multiple tumor cell lines, demonstrating its broad-spectrum antiproliferative properties .
- Mechanistic Studies : Further investigations into its mechanism revealed that the compound induces apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins .
- Structure-Activity Relationship (SAR) : The presence of the oxane ring and methyl group at specific positions was critical for maintaining bioactivity, emphasizing the importance of structural modifications in enhancing potency .
Q & A
Q. What are the established synthetic routes for 3-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine dihydrochloride?
The synthesis typically involves multi-step organic reactions:
- Step 1: Alkylation of a pyrazole precursor (e.g., 3-methyl-1H-pyrazol-4-amine) with a tetrahydropyran-4-yl (oxan-4-yl) group via nucleophilic substitution or coupling reactions.
- Step 2: Salt formation by treating the free base with hydrochloric acid to yield the dihydrochloride form. Key parameters include solvent selection (e.g., ethanol or dichloromethane), temperature control (20–80°C), and purification via recrystallization or column chromatography .
Q. How is the structural integrity of this compound verified?
Methodological characterization includes:
- NMR Spectroscopy: 1H and 13C NMR to confirm proton environments and carbon framework (e.g., distinguishing methyl, oxan-4-yl, and amine groups).
- Mass Spectrometry (MS): High-resolution MS to validate molecular weight and fragmentation patterns.
- X-ray Crystallography: For absolute stereochemical confirmation, though this requires high-purity crystals .
Q. What solubility and stability profiles are critical for experimental design?
- Solubility: Test in polar solvents (e.g., water, DMSO) and non-polar solvents (e.g., chloroform) to determine optimal formulation conditions.
- Stability: Assess hygroscopicity, photodegradation (via UV-Vis spectroscopy), and thermal stability (TGA/DSC) under storage conditions (e.g., -20°C, desiccated) .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up studies?
Strategies include:
- Catalyst Screening: Use palladium-based catalysts for coupling reactions to enhance efficiency.
- Reaction Monitoring: Employ HPLC or TLC to track intermediate formation and minimize side products.
- Purification: Gradient elution in column chromatography or preparative HPLC for high-purity isolation .
Q. What in silico methods predict target interactions and pharmacokinetics?
- Molecular Docking: Tools like AutoDock Vina to model binding affinities with enzymes or receptors (e.g., kinase inhibitors).
- ADMET Prediction: Software such as SwissADME to estimate absorption, metabolism, and toxicity profiles .
Q. How are structure-activity relationships (SAR) explored for analog design?
- Substituent Variation: Modify the oxan-4-yl group (e.g., replace with piperidine or morpholine rings) to assess impact on bioactivity.
- Bioassays: Test analogs against target proteins (e.g., kinases) using fluorescence polarization or SPR assays. Comparative tables (e.g., IC50 values) highlight key structural determinants .
Q. How to resolve contradictions in reported biological activity data?
- Assay Standardization: Replicate studies under controlled conditions (e.g., pH, temperature, cell lines).
- Meta-Analysis: Cross-reference data from PubChem or ChEMBL to identify outliers or context-dependent effects .
Q. What strategies enhance metabolic stability in preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
